Tin(IV)tert-butoxide

説明

The exact mass of the compound Tin(IV)tert-butoxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tin(IV)tert-butoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin(IV)tert-butoxide including the price, delivery time, and more detailed information at info@benchchem.com.

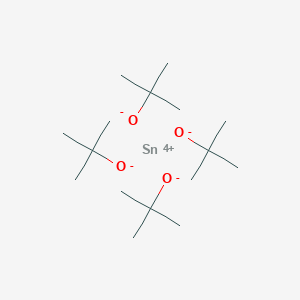

Structure

3D Structure of Parent

特性

IUPAC Name |

2-methylpropan-2-olate;tin(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXGKVOYAKRLCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Sn+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747907 | |

| Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36809-75-3 | |

| Record name | Tin(4+) tetrakis(2-methylpropan-2-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Tin(IV) tert-Butoxide: Molecular Structure, Coordination Dynamics, and Advanced Deposition Protocols

Executive Summary

Tin(IV) tert-butoxide (Sn(OtBu)₄), CAS 36809-75-3, is a highly specialized organometallic precursor widely utilized in the synthesis of tin dioxide (SnO₂) thin films and indium tin oxide (ITO) nanostructures 1. Characterized by its strict monomeric nature and high volatility, it serves as a critical component in chemical vapor deposition (CVD), atomic layer deposition (ALD), and nonaqueous sol-gel workflows 12. This whitepaper details the structural chemistry of Sn(OtBu)₄, the mechanistic rationale behind its reactivity, and validated protocols for its application in advanced material synthesis.

Molecular Structure and Coordination Chemistry

Steric Shielding and Monomeric Stability

The molecular geometry of Sn(OtBu)₄ is defined by a central tin(IV) atom coordinated to four bulky tert-butoxide ligands. Unlike less sterically hindered tin alkoxides—such as tin(IV) ethoxide (which forms a tetramer) or tin(IV) isopropoxide (which forms a trimer)—Sn(OtBu)₄ remains strictly monomeric in both the solid state and in non-polar solutions like benzene 3. The bulky tert-butyl groups effectively shield the central tin atom, preventing the formation of higher coordination numbers through μ-alkoxide (oxygen-bridged) oligomerization 3. This lack of oligomerization is the direct physical cause of the compound's high volatility, making it an ideal candidate for gas-phase deposition techniques.

Coordination Geometry and NMR Signatures

The complex adopts a distorted tetrahedral coordination geometry. Solution-phase structural investigations using ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy provide a definitive signature for its four-coordinate nature 3. Furthermore, the two-bond coupling constant between ¹¹⁹Sn and ¹³C (²J(¹¹⁹Sn-¹³C)) is measured at approximately 45 Hz, a key parameter that distinguishes terminal tert-butoxide ligands from bridging ones [[3]]().

Figure 1: Distorted tetrahedral coordination of Sn(OtBu)4 preventing oligomerization.

Mechanistic Pathways in Material Synthesis

Lewis Acidity and Ligand Exchange

Despite the steric bulk, the tin(IV) center possesses empty 5d orbitals, conferring Lewis acid characteristics 3. In coordinating solvents (e.g., pyridine), the solvent molecules can coordinate to the tin center, inhibiting the associative processes required for ester elimination and leading instead to direct ligand exchange 3.

Precursor Chemistry for SnO₂ and ITO

In ALD and CVD processes, Sn(OtBu)₄ undergoes ester elimination or hydrolysis to form robust Sn-O-Sn linkages 1. Its clean decomposition pathway makes it vastly superior to older inorganic halogenated precursors (like SnCl₄), which generate corrosive HCl byproducts and require excessively high deposition temperatures (300–600 °C) 4. Furthermore, in nonaqueous sol-gel routes, the controlled reactivity of the tert-butoxide ligand with alcohols (e.g., benzyl alcohol) facilitates the nucleation of highly crystalline metal oxide nanoparticles without the rapid, uncontrolled precipitation typical of aqueous systems 2.

Quantitative Data Summaries

Table 1: Structural and Spectroscopic Parameters of Sn(OtBu)₄

| Parameter | Value / Description | Analytical Method |

| Chemical Formula | Sn(OC(CH₃)₃)₄ | Elemental Analysis |

| Molecular Weight | 411.16 g/mol | Mass Spectrometry |

| Oligomeric State | Monomeric | Cryoscopy / XRD |

| Coordination Geometry | Distorted Tetrahedral | X-ray Crystallography |

| ²J(¹¹⁹Sn-¹³C) Coupling | ~45 Hz | ¹¹⁹Sn NMR Spectroscopy |

Table 2: ALD/CVD Deposition Metrics for SnO₂ Thin Films

| Metric | Typical Value | Causality / Note |

| ALD Temperature Window | 100 °C – 200 °C | Low thermal budget due to high precursor volatility. |

| Growth Per Cycle (GPC) | 0.85 – 1.2 Å/cycle | Varies based on coreactant (H₂O vs. O₃ plasma). |

| Film Resistivity | ~9.7 × 10⁻⁴ Ω·cm | Achieved at 200 °C, indicating high-quality n-type SnO₂. |

| Carrier Mobility | Up to 22 cm²/V·s | High mobility due to low carbon/halogen contamination. |

Experimental Protocols

Protocol A: Nonaqueous Solvothermal Synthesis of ITO Nanoparticles

This protocol describes the synthesis of highly crystalline Indium Tin Oxide (ITO) nanoparticles (15 wt % SnO₂) using a one-pot solvothermal reaction, leveraging the controlled crystallization kinetics of nonaqueous media 2.

-

Preparation (Glovebox Environment): To prevent premature hydrolysis, operate within an argon-filled glovebox. Weigh 1.53 mmol of Indium(III) acetylacetonate (In(acac)₃) and 0.25 mmol of Tin(IV) tert-butoxide (Sn(OtBu)₄) 2.

-

Solvent Addition: Transfer both precursors into a glass vial and add 20 mL of anhydrous benzyl alcohol 2.

-

Homogenization: Stir the mixture at room temperature for approximately 1 hour until a homogeneous, slightly yellowish solution is achieved 5.

-

Solvothermal Treatment: Transfer the solution into a 45 mL Teflon cup within a Parr acid digestion bomb [[2]](). Seal the bomb and heat in a furnace at 180–200 °C for 12 to 48 hours 5.

-

Self-Validation & Analysis: The successful formation of ITO nanoparticles is visually indicated by the formation of a blue colloidal suspension or gel 5. Powder X-ray diffraction (XRD) must be performed to confirm a pure cubic bixbyite structure; the absence of secondary SnO₂ phases validates complete dopant integration 2.

Protocol B: Atomic Layer Deposition (ALD) of SnO₂ Thin Films

-

Substrate Preparation: Clean silicon or glass substrates using isopropanol and de-ionized water in an ultrasonic bath for 5 minutes each to eliminate surface nucleating contaminants [[6]]().

-

Precursor Loading: Load Sn(OtBu)₄ into the ALD precursor bubbler. Heat the bubbler to achieve sufficient vapor pressure (typically 40–60 °C).

-

Deposition Cycle:

-

Pulse 1: Introduce Sn(OtBu)₄ vapor into the reaction chamber (1–2 seconds) to allow self-limiting chemisorption onto the substrate 4.

-

Purge 1: Purge with inert gas (N₂ or Ar) for 5–10 seconds to remove unreacted precursor.

-

Pulse 2: Introduce the coreactant (H₂O or O₃ plasma) to hydrolyze/oxidize the ligands, forming a monolayer of SnO₂ 4.

-

Purge 2: Purge with inert gas for 5–10 seconds to remove volatile byproducts (e.g., tert-butanol).

-

-

Growth Iteration: Repeat the cycle to achieve the desired film thickness. Typical growth rates range from 0.8 to 1.2 Å per cycle within the optimal temperature window of 100–200 °C 74.

Figure 2: Standard ALD cycle for SnO2 thin films using the Sn(OtBu)4 precursor.

References

-

ACS Publications - Nonaqueous Synthesis of Uniform Indium Tin Oxide Nanocrystals and Their Electrical Conductivity in Dependence of the Tin Oxide Concentration URL: [Link]

-

ResearchGate - Influence of Precursor Chemistry on Morphology and Composition of CVD-Grown SnO2 Nanowires URL: [Link]

-

ETH Zurich - Conducting ITO Nanoparticle-Based Aerogels—Nonaqueous One-Pot Synthesis vs. Particle Assembly Routes URL:[Link]

-

RSC Publishing - Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water URL: [Link]

-

ResearchGate - Atomic layer deposition of tin dioxide nanofilms: A review URL: [Link]

Sources

- 1. 叔丁氧锡(IV) ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. research-collection.ethz.ch [research-collection.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. Atmospheric atomic layer deposition of SnO2 thin films with tin(ii) acetylacetonate and water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Thermal Stability Profile of Tin(IV) tert-Butoxide: A Comprehensive Guide for Advanced Deposition and Catalysis

Executive Summary

Tin(IV) tert-butoxide, formulated as Sn(OtBu)₄, is a highly reactive, volatile organotin compound that serves as a cornerstone precursor in materials science, semiconductor manufacturing, and advanced catalysis. For researchers and drug development professionals, understanding its thermal stability profile is critical. Its unique decomposition dynamics dictate its efficacy in Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and as a catalyst in radical chemistry for synthesizing complex organic molecules.

This whitepaper provides an in-depth analysis of the thermal stability of Sn(OtBu)₄, exploring the causality behind its decomposition mechanisms, and outlines self-validating experimental protocols for its characterization and application.

Physicochemical Properties & Thermal Profile

The utility of Sn(OtBu)₄ hinges on the delicate balance between its volatility and its thermal decomposition threshold. The bulky tert-butoxide ligands provide steric hindrance that stabilizes the monomeric Sn(IV) center, yet they are designed to leave cleanly under specific thermal or chemical triggers.

Quantitative Data Summary

The following table summarizes the critical thermal and physical parameters of Sn(OtBu)₄.

| Property | Value | Causality / Scientific Significance |

| Melting Point | 40–44 °C | Exists as a low-melting solid at room temperature. Requires heated delivery lines (typically >50 °C) in CVD/ALD to ensure consistent vapor transport without condensation[1]. |

| Decomposition Temp. | ~140 °C | Defines the absolute upper limit for precursor vaporization. Heating above this threshold triggers spontaneous ligand elimination and premature SnO₂ deposition[1]. |

| Purity Requirement | ≥99.99% | Trace metals or halide impurities act as nucleation sites, prematurely lowering the thermal decomposition activation energy and ruining film uniformity[1]. |

| Moisture Sensitivity | Extremely High | Rapidly undergoes hydrolysis in ambient air. Must be handled under inert gas (Argon/Nitrogen) to prevent the formation of non-volatile Sn-O-Sn oligomers[2]. |

Thermal Decomposition Dynamics

Understanding why and how Sn(OtBu)₄ decomposes is essential for optimizing deposition temperatures and catalytic cycles. The thermal breakdown of Sn(OtBu)₄ is primarily driven by the instability of the Sn-O-C linkage at elevated temperatures.

When the thermal energy exceeds the activation barrier (typically >140 °C), the compound undergoes an intramolecular β-hydride elimination or isobutylene elimination pathway. The bulky tert-butyl groups break down to release isobutylene gas and water (or tert-butanol, depending on the exact atmospheric conditions), leaving behind an amorphous tin oxide (SnO₂) matrix. Subsequent thermal annealing (300–500 °C) is required to drive the phase transition from an amorphous state to highly crystalline tetragonal rutile SnO₂[3].

Thermal decomposition and phase transformation pathway of Sn(OtBu)4.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a specific rationale and a validation checkpoint to confirm that the experiment is proceeding correctly without artifactual interference.

Protocol A: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

This protocol maps the thermal stability window of Sn(OtBu)₄, differentiating between endothermic sublimation and exothermic decomposition.

-

Sample Preparation (Inert Environment)

-

Action: Load 5–10 mg of Sn(OtBu)₄ into an alumina crucible inside an Argon-filled glovebox (<0.1 ppm H₂O/O₂). Seal with a hermetic lid.

-

Causality: Sn(OtBu)₄ is highly moisture sensitive. Ambient exposure causes premature hydrolysis, artificially shifting the decomposition temperature downward[2].

-

Validation Checkpoint: The TGA baseline mass must remain perfectly stable at 25 °C for 5 minutes prior to the heating ramp. Any mass gain indicates a compromised seal and moisture ingress.

-

-

Thermal Ramping

-

Action: Puncture the hermetic seal immediately before analysis. Ramp the temperature at 10 °C/min from 25 °C to 400 °C under a continuous Argon purge (50 mL/min).

-

Causality: A controlled ramp rate allows the system to resolve overlapping thermal events. The Argon purge sweeps away volatile byproducts, preventing secondary gas-phase reactions.

-

Validation Checkpoint: The DSC curve must show a sharp endothermic peak at 40–44 °C. This confirms the melting point and validates the high purity of the starting material[1].

-

-

Isothermal Sublimation Assessment

-

Action: In a separate run, heat the sample to 100 °C and hold isothermally for 60 minutes.

-

Causality: Assesses the viability of the precursor for long-term ALD bubbler storage.

-

Validation Checkpoint: The TGA curve must show a strictly linear mass loss over time (steady sublimation). A non-linear derivative weight (DTG) curve indicates premature thermal degradation.

-

Self-validating TGA/DSC experimental workflow for moisture-sensitive precursors.

Protocol B: Atomic Layer Deposition (ALD) of SnO₂

This protocol utilizes the thermal stability limits of Sn(OtBu)₄ to achieve self-limiting, atomic-scale film growth.

-

Precursor Delivery Setup

-

Action: Heat the Sn(OtBu)₄ bubbler to 55 °C and the delivery lines to 65 °C.

-

Causality: 55 °C provides sufficient vapor pressure for transport while remaining safely below the ~140 °C thermal decomposition limit[1]. The 10 °C gradient in the delivery lines prevents precursor condensation.

-

Validation Checkpoint: A Quartz Crystal Microbalance (QCM) in the reactor must show a stable, flat baseline before pulsing begins.

-

-

ALD Cycle Execution (Substrate at 100 °C)

-

Action: Pulse Sn(OtBu)₄ (2s) → Purge Ar (5s) → Pulse H₂O vapor (2s) → Purge Ar (5s).

-

Causality: The substrate is kept at 100 °C to ensure the precursor chemically reacts with surface hydroxyls rather than thermally decomposing. The Argon purges remove unreacted precursor and tert-butanol byproducts.

-

Validation Checkpoint: QCM mass gain must be identical across cycles 10 through 100. A linear growth rate (e.g., ~1.2 Å/cycle) proves the process is operating in a true, self-limiting ALD regime.

-

-

Post-Deposition Annealing

-

Action: Anneal the deposited film in ambient air at 400 °C for 1 hour.

-

Causality: As-deposited films at 100 °C are amorphous. Thermal energy is required to organize the lattice into the functional crystalline state[3].

-

Validation Checkpoint: X-Ray Diffraction (XRD) must yield sharp peaks corresponding exclusively to the tetragonal rutile phase of SnO₂.

-

Applications in Advanced Materials & Drug Discovery

While predominantly known for its role in semiconductor manufacturing (e.g., transparent conductive oxides and gas sensors), the thermal and chemical profile of Sn(OtBu)₄ makes it highly valuable across other disciplines:

-

Drug Discovery & Organic Synthesis: In pharmaceutical development, Sn(OtBu)₄ acts as a critical precursor for free radical reactions. It facilitates the synthesis of complex organic molecules and tailored polymers by acting as a highly dispersed, thermally stable Lewis acid catalyst. It is particularly effective in transesterification and esterification reactions required for API (Active Pharmaceutical Ingredient) synthesis[4].

-

Photocatalysis: Sn(OtBu)₄ is utilized in sol-gel processes to fabricate metal oxide electrospun nanofibrous membranes. These high-surface-area materials exhibit excellent thermal stability and are deployed in sustainable technologies for effective wastewater dye degradation[1].

Sources

tin(IV) tert-butoxide physical and chemical properties

As a Senior Application Scientist, understanding the nuanced relationship between molecular structure and macroscopic behavior is the cornerstone of advanced material synthesis. Tin(IV) tert-butoxide—chemically represented as Sn(OtBu)₄ or C₁₆H₃₆O₄Sn—is a highly reactive organotin compound that has become indispensable in modern nanotechnology, semiconductor manufacturing, and catalytic polymer synthesis[1].

This technical guide deconstructs the physical and chemical properties of Sn(OtBu)₄, exploring the causality behind its reactivity and providing field-proven, self-validating protocols for its application in Atomic Layer Deposition (ALD) and Lewis acid catalysis.

Structural Chemistry: The Causality of Steric Bulk

The defining feature of Sn(OtBu)₄ is its monomeric nature, which directly dictates its physical properties and chemical utility[2]. In many metal alkoxides, the oxygen atoms act as bridging ligands to satisfy the coordination number of the central metal, leading to oligomerization (e.g., tin(IV) ethoxide is a tetramer, and tin(IV) isopropoxide is a trimer)[2].

However, the tert-butoxide ligand possesses immense steric bulk. This steric hindrance physically prevents the oxygen atoms from bridging multiple tin centers, forcing Sn(OtBu)₄ to remain strictly monomeric in both the solid state and solution[2].

Causality in Action: Because it is monomeric, there are no strong intermolecular bridging bonds to break during phase transitions. This results in an exceptionally low enthalpy of vaporization, granting the compound a low melting point and high volatility—ideal traits for vapor-phase deposition techniques[2].

Logical pathway linking steric hindrance of Sn(OtBu)4 to its volatility and ALD applications.

Physical and Chemical Properties

To effectively utilize Sn(OtBu)₄, researchers must account for its unique physicochemical profile. The table below synthesizes its quantitative data and the practical implications of these metrics.

| Property | Value | Causality / Practical Significance |

| Chemical Formula | C₁₆H₃₆O₄Sn | High organic-to-metal ratio dictates its solubility in non-polar solvents. |

| Molar Mass | 411.16 g/mol | High molecular weight driven by the four bulky tert-butyl groups[1]. |

| Appearance | White to colorless fused solid | Low intermolecular forces yield a low-melting solid state. |

| Melting Point | 40 – 44 °C | Enables easy transition to a stable liquid phase for bubbler transport[3]. |

| Boiling Point | 65 °C at 0.3 mm Hg | High volatility under vacuum ensures efficient vapor delivery[3]. |

| Density | 1.05 – 1.06 g/cm³ | Critical for calibrating volumetric mass flow in liquid injection systems[1]. |

| Purity Standard | ≥99.99% trace metals basis | Essential to prevent parasitic doping in semiconductor manufacturing. |

Chemical Reactivity: Sn(OtBu)₄ is stable in dry air but is highly moisture-sensitive. Upon exposure to water, it undergoes rapid hydrolysis, cleaving the Sn-O bonds to form tin dioxide (SnO₂) and releasing volatile tert-butyl alcohol[3]. Furthermore, the central Sn(IV) atom possesses empty 5d orbitals, allowing it to act as a potent Lewis acid by accepting electron density from coordinating nucleophiles[2].

Application Workflow I: Atomic Layer Deposition (ALD) of SnO₂

Tin dioxide (SnO₂) is a premier transparent conductive oxide used in gas sensors, optoelectronics, and energy storage[1]. Sn(OtBu)₄ is an elite ALD precursor because its bulky ligands provide a clean leaving group (tert-butanol) that does not contaminate the growing film with carbon residues[4].

Self-Validating Protocol: SnO₂ ALD with In-Situ Monitoring

Objective: Deposit a conformal, angstrom-level SnO₂ thin film while verifying self-limiting surface chemistry.

-

Precursor Preparation: Load ≥99.99% pure Sn(OtBu)₄ into a stainless-steel bubbler in a strictly inert glovebox environment to prevent premature hydrolysis. Heat the bubbler to 55 °C (above its melting point of 40-44 °C) to ensure a stable liquid phase and consistent vapor pressure[3].

-

Substrate Initialization: Heat the target substrate (e.g., silicon wafer) to the ALD window (typically 150 °C – 200 °C).

-

Precursor Pulse (Chemisorption): Introduce Sn(OtBu)₄ vapor into the reactor for 1.0 second. The monomeric molecules react with surface hydroxyl groups, anchoring a monolayer of Sn(OtBu)x species.

-

Inert Purge: Flush the chamber with high-purity Argon for 5.0 seconds to remove unreacted precursor and prevent CVD-like gas-phase reactions.

-

Oxidant Pulse (Hydrolysis): Pulse H₂O vapor or O₂ plasma for 1.0 second. This hydrolyzes the remaining tert-butoxide ligands, forming Sn-O-Sn bridges and releasing tert-butanol[4].

-

Byproduct Purge: Flush with Argon for 5.0 seconds to evacuate the tert-butanol byproduct.

-

Self-Validation (In-Situ QCM): Trustworthiness Check. Monitor the Quartz Crystal Microbalance (QCM) in real-time. A successful ALD cycle must show a distinct, step-wise mass gain during the precursor pulse, followed by a slight mass drop during the oxidant pulse (as heavy tert-butoxide ligands are replaced by lighter oxygen atoms). If the mass continuously rises during the purge, a parasitic CVD leak is occurring, and the system must be aborted and recalibrated.

Step-by-step ALD cycle for SnO2 deposition using Sn(OtBu)4, featuring in-situ QCM validation.

Application Workflow II: Lewis Acid Catalysis in Polymer Synthesis

Beyond materials science, the empty 5d orbitals of the Sn(IV) center make Sn(OtBu)₄ a highly effective Lewis acid catalyst. It is particularly valued in the ring-opening polymerization of epoxides, such as styrene oxide, to create high-molecular-weight polyethers[2].

Self-Validating Protocol: Ring-Opening Polymerization of Styrene Oxide

Objective: Synthesize poly(styrene oxide) while controlling molecular weight distribution.

-

Catalyst Activation: In a nitrogen-filled glovebox, dissolve Sn(OtBu)₄ in anhydrous toluene. The steric bulk of the tert-butoxide ligands prevents catalyst aggregation, ensuring a high concentration of active single-site catalytic centers[2].

-

Monomer Introduction: Introduce purified styrene oxide to the solution.

-

Mechanistic Causality: The Lewis acidic Sn(IV) center coordinates to the oxygen atom of the styrene oxide ring. This withdraws electron density, weakening the C-O bonds of the epoxide and drastically lowering the activation energy for nucleophilic attack and subsequent ring-opening.

-

Thermal Control: Maintain the reaction at 90 °C for 24 hours under continuous magnetic stirring.

-

Reaction Quenching & Self-Validation: Trustworthiness Check. Terminate the reaction by exposing the mixture to ambient air (moisture rapidly hydrolyzes the Sn-O bonds, killing the catalyst)[3]. Immediately precipitate the polymer in cold methanol. To validate the protocol's success, analyze the precipitate using Gel Permeation Chromatography (GPC) and ¹H NMR. The GPC must confirm a high molecular weight (e.g., >100,000 Da) with a narrow polydispersity index, proving that the Sn(OtBu)₄ acted as a controlled, single-site catalyst rather than initiating chaotic, multi-site chain growth.

Safety, Handling, and Storage Imperatives

Because Sn(OtBu)₄ is a highly reactive organometallic, stringent safety and storage protocols are mandatory to maintain its ≥99.99% purity and protect personnel.

-

Inhalation and Toxicity: The compound is harmful by inhalation, skin contact, and ingestion. It is a severe irritant to the mucous membranes and respiratory tract[3].

-

Storage Causality: It must be stored in a tightly sealed Schlenk flask or ampoule under ultra-high purity Argon at 2–8 °C. Why? Because ambient humidity will instantly trigger hydrolysis, forming insoluble SnO₂ particulate contaminants and liberating tert-butanol, which degrades the precursor's stoichiometric integrity[3].

-

Handling: All transfers must be conducted using air-free Schlenk line techniques or within a controlled-atmosphere glovebox equipped with continuous H₂O and O₂ scrubbing (< 0.1 ppm).

References

- Tin-tert-butoxide - Physico-chemical Properties, ChemBK.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL-czI_P3hTyaS1OKn1D8DD4l6lwi58HNaAuT5t1bu_42n7ddUakYEzWq2WsBCQBiWQJFTgNu4-Ml5Nrfor6F7ACa0J8KegkauR1fsZY2WGhBt_JytCwircsOPtBvDoHby0C9toG3gF8z1]

- Tin(IV)tert-butoxide | 36809-75-3, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNsa9U5R7CPPdvEqfVmCPKNAcefBg6tBQonJxaiHdItrneUV3_Rr8Usa5p1DIFdboL-AM6uDYF4brm_WluYS1ABXpslSlzLkQQlhJ72EgdhcX-dewGqePLrbRkFKuwhE_46TpU]

- Tin (IV) t-Butoxide - Versatile Precursor for Coatings & Catalysis, ProChem, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbtSqKsjj9Mw6v83eOge28mtaSMzAvQ9Ltdvtm7C5bx2Dic-myyL3PSX4nDUVPFwDLhR2Ht5Jw2BJaP-cNE1GVsuKmD-vQKaG9i6UwcuiaT_Dlp-AyTAQIwl3fCjppRhVVbciuJLER86APq0qlBm5u]

- Tin(IV) tert-butoxide 99.99+ trace metals 36809-75-3, Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdDg-ZxMNeZPfNE7_LElfgzU9pH1wrVDUV1AB5KSEu9veoE9Lym7D0anAXRvZKL8h2czhjH8fVlzXsu7aGf1G882D3fEcNs2Pl3_rgX582lFbPoxmITN74I1G3smZRYG3_2o78Dpbpg9DTmq5qlFXFMV9U]

- Synthesis of poly(styrene oxide) with different molecular weights using tin catalysts, Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_X2EXXwrHiegYIZOJ6GnH0JNQvRK_4WjxQeJgWd_Tya21NW2T2irTciTUt3N8ajw5bCuyT2QQC2Pp4rNfG6POeGBRxmCWUAHIz8s-QT2gMzoS5gpby6C8VvnRbB7bv-LA-n4CaweE0XeiPI7KPmYnQ4Ou7qg7uzoio1U=]

- Atomic layer deposition of conductive and semiconductive oxides, AIP Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGThMWFrJCtOvDq2JVzeQYITw4FKelZxTh4QcczJ5OOOTEOLf_MWRyGyfy9keQi4kaYifPSbp0ZQJGJQijnBozjuaAejArHc0UbF8jA1vVDeUbZoTAxjwx8gd9Ah2YUOBSWVNuCju0RRlG8rWTm4QO-A32Z8_PzboMpYFQxy-ISR7syJt_r5OIxVKEZohG0GxljnkemIg==]

Sources

The Solvation Dynamics and Applied Solubility of Tin(IV) tert-Butoxide in Organic Media

An In-Depth Technical Guide for Advanced Materials Synthesis

Executive Summary

Tin(IV) tert-butoxide (Sn(OtBu)₄, CAS: 36809-75-3) is a highly reactive organometallic precursor widely utilized in chemical vapor deposition (CVD), atomic layer deposition (ALD), and advanced sol-gel synthesis [1][1]. For researchers and drug development professionals utilizing this compound as a catalyst or thin-film precursor, mastering its solubility profile is critical. Unlike many metal alkoxides that form insoluble polymeric networks, Sn(OtBu)₄ exhibits exceptional solubility across a broad spectrum of organic solvents [2][2]. This whitepaper dissects the mechanistic causality behind its solubility, categorizes its behavior in various organic media, and provides self-validating experimental protocols for its handling.

Mechanistic Causality: The Structural Basis of Solubility

Tin(IV) tert-butoxide is a low-melting solid (melting point 40–44 °C) that readily transitions into a liquid state or dissolves in solution . The fundamental causality behind its high solubility lies in its molecular geometry and the resulting steric hindrance.

The Causality of Monomeric Stability: The solubility of any metal alkoxide is dictated by its degree of molecular association. The Sn(IV) center is highly electropositive and coordinatively unsaturated, acting as a strong Lewis acid [3][3]. In tin alkoxides with smaller ligands (e.g., tin methoxide), the oxygen lone pairs coordinate with adjacent tin atoms, forming tightly bound, insoluble Sn-O-Sn oligomeric networks.

However, the four bulky tert-butoxide ligands in Sn(OtBu)₄ provide intense steric shielding [4][4]. This steric bulk physically precludes intermolecular coordination, forcing the compound to remain a discrete monomer. Because the intermolecular forces are restricted to weak van der Waals interactions, the crystal lattice energy is low, allowing for rapid dissolution and solvation by both non-polar and polar aprotic solvents [5][5].

Quantitative Solubility Profile in Organic Solvents

The table below summarizes the solubility behavior of Sn(OtBu)₄ across different solvent classes. To maintain the integrity of the precursor, solvents must be rigorously anhydrous.

| Solvent Category | Representative Solvents | Solubility Level | Mechanistic Interaction / Causality |

| Non-Polar Aliphatic | n-Hexane, Pentane | Very High | Solvation is driven by favorable dispersion forces with the bulky tert-butyl groups, maintaining the monomeric state [6][6]. |

| Non-Polar Aromatic | Toluene, Benzene | Very High | Strong van der Waals interactions; the solvent provides no competing coordination to the Sn(IV) center. |

| Polar Aprotic | MEK, MIBK, DMF, DMSO, NMP, Cyclohexanone | High | Solvents coordinate weakly to the Lewis acidic Sn(IV) center without proton donation, ensuring a homogeneous solution without gelation [7][7]. |

| Polar Protic (Anhydrous) | Methanol, Ethanol | Moderate to High | Soluble, but prone to slow transesterification (alkoxide exchange), which can alter the precursor's chemical identity over time [6][6]. |

| Aqueous / Moisture | Water | Insoluble (Reacts) | Rapid nucleophilic attack by H₂O causes immediate hydrolysis, forming insoluble SnO₂ networks [1][1]. |

Solvation vs. Hydrolysis Pathways

The structural integrity of dissolved Sn(OtBu)₄ is entirely dependent on the absence of protic interference. The diagram below illustrates the divergent pathways of stable solvation versus moisture-induced degradation.

Fig 1: Solvation dynamics vs. moisture-induced hydrolysis pathways of Tin(IV) tert-butoxide.

Experimental Workflows: Self-Validating Solvation Protocols

As a highly moisture-sensitive precursor, handling Sn(OtBu)₄ requires rigorous anhydrous techniques to prevent premature gelation [8][8]. The following protocol outlines the preparation of a 0.1 M Sn(OtBu)₄ solution in n-hexane for sol-gel deposition, engineered as a self-validating system.

Protocol: Anhydrous Dissolution and Validation

Step 1: Solvent Dehydration & Verification

-

Action: Pass HPLC-grade n-hexane through activated alumina columns and store over freshly activated 3Å molecular sieves for 24 hours.

-

Validation Check: Perform a Karl Fischer titration on the solvent. Proceed only if H₂O < 5 ppm.

-

Causality: Trace water will initiate a nucleophilic attack on the highly electrophilic Sn(IV) center, leading to irreversible Sn-O-Sn condensation and ruining the precursor solution [5][5].

Step 2: Inert Atmosphere Precursor Transfer

-

Action: Transfer the Sn(OtBu)₄ (CAS 36809-75-3) inside an Argon-filled glovebox maintained at strictly controlled atmospheric conditions (O₂ < 1 ppm, H₂O < 1 ppm).

-

Validation Check: Visually inspect the precursor during weighing. It must remain a free-flowing, colorless to white low-melting solid [9][9].

-

Causality: Any crusting, yellowing, or opacity indicates prior moisture exposure and partial degradation into tin oxide species. Using degraded precursor will result in non-uniform film deposition.

Step 3: Dissolution & Monomer Stabilization

-

Action: Add the anhydrous n-hexane to the precursor in a Schlenk flask under continuous magnetic stirring at 25 °C until fully dissolved.

-

Validation Check: Conduct a Tyndall effect test using a 532 nm laser pointer through the flask. The solution must be optically clear with absolutely no laser beam scattering.

-

Causality: A negative Tyndall effect confirms complete monomeric solvation. Any scattering indicates the presence of colloidal SnO₂ nanoparticles, signifying a failure in the anhydrous environment and premature gelation [8][8].

References

-

ProChem, Inc. "Tin (IV) t-Butoxide - Versatile Precursor for Coatings & Catalysis."1

-

ChemBK. "TIN(IV)T-BUTOXIDE - Physico-chemical Properties and Solubility." 6

-

Sigma-Aldrich. "Tin(IV) tert-butoxide 99.99+ trace metals 36809-75-3."

-

CymitQuimica. "CAS 36809-75-3: Tin(IV) tert-butoxide." 2

-

Benchchem. "Tin(IV)tert-butoxide | 36809-75-3 - Catalytic Applications and Reaction Mechanisms." 4

-

Ereztech. "Tin(IV) t-butoxide | Sn(OtBu)4 | C16H36SnO4." 9

-

Ethernet.edu.et. "Metal Oxide Nanoparticles in Organic Solvents: Synthesis, Formation, Assembly and Application." 3

-

EPO (European Patent Office). "ORGANOTIN OXIDE HYDROXIDE PATTERNING COMPOSITIONS, PRECURSORS, AND PATTERNING." 5

-

Google Patents. "金属酸化物膜付き基板並びにそれを用いたデバイス (Substrate with metal oxide film and device using the same)." 7

-

Sigma-Aldrich. "Deposition & Semiconductor Materials - Sol-gel precursors." 8

Sources

- 1. prochemonline.com [prochemonline.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]

- 5. data.epo.org [data.epo.org]

- 6. chembk.com [chembk.com]

- 7. WO2011155635A1 - éå±é ¸åç©èã®è£½é æ¹æ³åã³éå±é ¸åç©èããããç¨ããç´ åãéå±é ¸åç©èä»ãåºæ¿ä¸¦ã³ã«ãããç¨ããããã¤ã¹ - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Tin(IV) t-butoxide | Sn(OtBu)4 | C16H36SnO4 - Ereztech [ereztech.com]

Engineering the Sol-Gel Transition: A Mechanistic Guide to the Hydrolysis of Tin(IV) Alkoxides

Executive Summary

Tin(IV) alkoxides—such as tin(IV) tert-butoxide [Sn(O-t-Bu)₄] and tin(IV) ethoxide[Sn(OEt)₄]—are foundational precursors in the sol-gel synthesis of cassiterite (SnO₂) nanoparticles, mesoporous networks, and advanced ceramic thin films. For researchers and drug development professionals utilizing metal-oxide frameworks for catalysis or targeted delivery, mastering the sol-gel transition is critical. Unlike their silicon counterparts, tin(IV) centers are highly electropositive, leading to exceptionally rapid, often uncontrolled hydrolysis.

This technical guide deconstructs the associative hydrolysis mechanism of tin(IV) alkoxides, details the thermodynamic and kinetic parameters governing cluster formation, and provides a self-validating experimental workflow for synthesizing controlled SnO₂ architectures.

The Core Hydrolysis Mechanism: Associative Nucleophilic Substitution

The physical and chemical requirements for sol-gel hydrolysis dictate that the metal alkoxide must be susceptible to nucleophilic attack by water. Tin(IV) is a highly electropositive metal with a large atomic radius and accessible empty d-orbitals. Consequently, it acts as a strong Lewis acid, making it highly reactive toward moisture.

The hydrolysis of homoleptic tin(IV) alkoxides proceeds via an associative nucleophilic substitution mechanism (1)[1]:

-

Nucleophilic Attack: A water molecule coordinates to the Sn(IV) center, expanding its coordination sphere and forming a pentacoordinated (or hexacoordinated, depending on the initial oligomeric state) transition intermediate: [Sn(OR)₄(OH₂)].

-

Intramolecular Proton Transfer: The high charge density of the tin ion polarizes the coordinated water molecule, facilitating the transfer of a proton to an adjacent, strongly basic alkoxide ligand.

-

Alcohol Elimination: The protonated alkoxide group departs as a free alcohol molecule (ROH), leaving a hydroxyl group covalently bound to the tin center to form a partially hydrolyzed species: Sn(OR)₃(OH).

Caption: Associative nucleophilic substitution mechanism of Sn(OR)₄ hydrolysis and subsequent condensation.

Condensation and Hexanuclear Cluster Formation

Once the reactive Sn-OH species are generated, they immediately undergo condensation to form the inorganic network. This occurs via two competing pathways:

-

Olation: The formation of hydroxyl bridges (Sn-μ-OH-Sn), resulting in the elimination of water.

-

Oxolation: The formation of oxo bridges (Sn-O-Sn), resulting in the elimination of either water or alcohol.

Due to the rapid kinetics of these reactions, complete transformation to a bulk SnO₂ network rarely happens in a single step. Instead, researchers frequently isolate intermediate oxo-alkoxy clusters. The majority of hydrolyzed Sn(OR)ₓ species isolated belong to the hexanuclear oxo-alkoxy family, predominantly adopting a Sn₆(μ₃-O)₄(μ₃-OR)₄ core structure (2)[2]. Understanding this intermediate state is crucial for controlling the final particle size and porosity of the material.

Kinetic Control: Steric Hindrance and Ligand Modification

To harness tin(IV) alkoxides for precision applications, the runaway hydrolysis kinetics must be artificially throttled. Without intervention, adding water to Sn(OEt)₄ results in instantaneous, uncontrolled precipitation of polydispersed oxy-hydroxides[1]. We control this through two primary levers:

-

Steric Bulk: Utilizing branched alkoxides like tert-butoxide [Sn(O-t-Bu)₄] significantly impedes the approach of the water nucleophile, lowering the pre-exponential factor of the reaction rate.

-

Chelating Ligands: Reacting the precursor with bidentate ligands (e.g., 3-pentenoic acid or dicarboxylic acids) replaces highly reactive alkoxide groups with stable chelates. These ligands occupy coordination sites on the tin center, acting as "capping agents" that prevent the infinite propagation of the Sn-O-Sn network, thereby allowing the formation of stable oligomeric gels or mesoporous architectures (3)[3].

Table 1: Quantitative Impact of Ligand Modification on Hydrolysis

| Precursor / Ligand System | Modifier Coordination | Relative Hydrolysis Rate | Resulting Material / Morphology |

| Sn(OEt)₄ (Unmodified) | None | Extremely Fast | Spherical particles (70–250 nm)[1] |

| Sn(O-n-Bu)₄ + 3-Pentenoic Acid | Monodentate & Bidentate | Moderate | Stable oligomeric gels[4] |

| Sn(O-t-Bu)₄ + Dicarboxylic Acids | Bridging | Slow (Controlled) | Mesoporous networks (40 Å pore radius)[3] |

(Data synthesized from authoritative spectroscopic and structural investigations[1],[3],[4].)

Self-Validating Experimental Protocol: Controlled Synthesis of SnO₂ Nanoparticles

To achieve reproducible results, experimental workflows must be designed as self-validating systems. The following protocol utilizes ligand modification and in-line spectroscopic validation to ensure the controlled synthesis of SnO₂ nanoparticles from Sn(O-t-Bu)₄.

Caption: Step-by-step experimental workflow for the controlled sol-gel synthesis of SnO₂.

Step-by-Step Methodology

Step 1: Precursor Purification

-

Action: Sublime commercial Sn(O-t-Bu)₄ under high vacuum (10⁻³ Torr) at 60°C.

-

Causality: Tin alkoxides degrade upon exposure to ambient humidity. Sublimation isolates the pure, unhydrolyzed monomeric precursor, ensuring exact stoichiometric calculations for subsequent ligand addition[1].

Step 2: Ligand Modification (Self-Validation Checkpoint)

-

Action: Dissolve 10 mmol of purified Sn(O-t-Bu)₄ in anhydrous tetrahydrofuran (THF). Under an argon atmosphere, dropwise add 10 mmol of acetylacetone (acac).

-

Causality: The β-diketone acts as a bidentate chelator, replacing one or two tert-butoxide groups to form Sn(O-t-Bu)₃(acac). This reduces the number of hydrolyzable sites and sterically shields the Sn(IV) center.

-

Validation: Extract a 0.5 mL aliquot and analyze via ¹¹⁹Sn NMR. The disappearance of the homoleptic Sn(O-t-Bu)₄ resonance and the emergence of a new upfield shifted peak confirms successful, quantitative ligand exchange.

Step 3: Controlled Hydrolysis

-

Action: Prepare a hydrolysis solution consisting of a 2:1 molar ratio of H₂O to Sn, diluted in THF. Cool the modified alkoxide solution to 0°C. Add the H₂O/THF solution at a strict rate of 0.1 mL/min using a syringe pump.

-

Causality: The low temperature (0°C) thermodynamically suppresses the activation energy of the nucleophilic attack, while extreme dilution prevents localized concentration gradients that trigger rapid, irreversible precipitation.

Step 4: Aging and Condensation

-

Action: Remove the ice bath and allow the sol to age at room temperature for 24 hours under continuous stirring.

-

Causality: Aging provides the necessary time for olation and oxolation reactions to reach thermodynamic equilibrium. This slow restructuring favors the formation of uniform, nanometer-scale oxo-alkoxy clusters rather than amorphous bulk aggregates.

Step 5: Drying and Calcination

-

Action: Evaporate the solvent under reduced pressure to yield a xerogel. Calcine the gel in a muffle furnace at 400°C in air for 2 hours.

-

Causality: Thermal treatment drives off residual organic ligands (tert-butanol and acetylacetone) and provides the activation energy necessary to crystallize the amorphous Sn-O-Sn network into the thermodynamically stable cassiterite (SnO₂) phase.

References

-

Title: The solid state and solution structures of tin(IV) alkoxide compounds and their use as precursors to form tin oxide ceramics via sol-gel-type hydrolysis and condensation Source: unm.edu URL: 1

-

Title: HYDROLYSIS AND CONDENSATION OF MODIFIED TIN (IV) ALKOXIDE COMPOUNDS TO FORM CONTROLLED POROSITY MATERIALS Source: cambridge.org URL: 3

-

Title: Hydrolysis of Tin(II) Neo-pentoxide: Syntheses, Characterization, and X-ray Structures of [Sn(ONep)₂]∞, Sn₅(μ₃-O)₂(μ-ONep)₆, and Sn₆(μ₃-O)₄(μ-ONep)₄ Where ONep = OCH₂CMe₃ Source: acs.org URL: 2

-

Title: Spectroscopic Investigation on the Reactions of Tin and Titanium Alkoxides with 3-Pentenoic Acid Source: benthamopenarchives.com URL: 4

Sources

- 1. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydrolysis and Condensation of Modified TIN (IV) Alkoxide Compounds to form Controlled Porosity Materials | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 4. benthamopenarchives.com [benthamopenarchives.com]

A Comprehensive Technical Guide to the Vapor Pressure Curve of Tin(IV) tert-butoxide for Advanced Material Deposition

This guide provides a detailed exploration of the vapor pressure characteristics of tin(IV) tert-butoxide (Sn(OᵗBu)₄), a critical precursor for the deposition of tin oxide (SnO₂) thin films in applications such as gas sensors, transparent conductive oxides, and next-generation electronics.[1] For researchers, scientists, and drug development professionals venturing into materials science, a thorough understanding of a precursor's volatility is paramount for process control and achieving desired film properties in techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). This document offers a blend of theoretical principles, practical experimental protocols, and data interpretation to empower users with the knowledge to effectively handle and utilize this air-sensitive organometallic compound.

The Critical Role of Vapor Pressure in Material Deposition

The vapor pressure of a precursor is a fundamental physical property that dictates its transition from a condensed phase (solid or liquid) to a gaseous phase. In CVD and ALD, the precursor must be volatilized and transported to a heated substrate to undergo chemical reactions that form the desired thin film.[2] The vapor pressure directly influences the precursor's delivery rate to the reaction chamber, which in turn affects the film's growth rate, uniformity, and purity. An ideal precursor should exhibit a stable and reproducible vapor pressure at a relatively low temperature to ensure consistent and controllable deposition.

Tin(IV) tert-butoxide, a low-melting solid, is a promising precursor due to its potential for clean decomposition into tin oxide. However, its sensitivity to moisture necessitates careful handling and precise control over its vaporization.[1] This guide will equip you with the necessary knowledge to confidently determine and utilize its vapor pressure characteristics.

Theoretical Framework: Understanding Vapor Pressure

The relationship between the vapor pressure of a substance and its temperature is described by fundamental thermodynamic principles. Two key equations are central to understanding and modeling this relationship:

The Clausius-Clapeyron Equation

The Clausius-Clapeyron equation provides a quantitative relationship between the vapor pressure of a liquid and its temperature. It is derived from the principles of thermodynamics and relates the enthalpy of vaporization (ΔHvap) to the change in vapor pressure with temperature.[3]

The differential form of the equation is:

For practical applications, the integrated form is more commonly used, assuming the enthalpy of vaporization is constant over a given temperature range:

Where:

-

P₁ and P₂ are the vapor pressures at temperatures T₁ and T₂ (in Kelvin), respectively.

-

ΔHvap is the molar enthalpy of vaporization.

-

R is the ideal gas constant (8.314 J/mol·K).

A plot of ln(P) versus 1/T, known as a Clausius-Clapeyron plot, yields a straight line with a slope of -ΔHvap/R, from which the enthalpy of vaporization can be determined.[4]

The Antoine Equation

The Antoine equation is a semi-empirical equation that provides a more accurate correlation between vapor pressure and temperature over a wider range than the simplified Clausius-Clapeyron equation.[5] It introduces a third constant (C) to account for the temperature dependence of the enthalpy of vaporization:

Where:

-

P is the vapor pressure.

-

T is the temperature.

-

A, B, and C are empirically determined constants specific to the substance.

While highly accurate, determining the Antoine constants requires a significant amount of experimental data. For many research applications, the Clausius-Clapeyron equation provides a sufficiently accurate model.

Experimental Determination of the Vapor Pressure Curve

Due to the air-sensitive nature of tin(IV) tert-butoxide, specialized techniques are required for accurate vapor pressure measurements. Thermogravimetric Analysis (TGA) is a powerful and accessible method for this purpose.[6][7]

Principle of Vapor Pressure Measurement by TGA

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] For a volatile compound, the rate of mass loss due to evaporation or sublimation is related to its vapor pressure. By conducting isothermal TGA experiments at different temperatures, the rate of mass loss can be determined at each temperature. This data can then be used to calculate the vapor pressure using the Langmuir equation for free evaporation in a vacuum or an inert atmosphere.[3][9]

The Langmuir equation relates the rate of mass loss per unit area to the vapor pressure:

Where:

-

A is the surface area of the sample.

-

dm/dt is the rate of mass loss.

-

P is the vapor pressure.

-

M is the molar mass of the substance.

-

R is the ideal gas constant.

-

T is the absolute temperature.

Protocol for TGA Measurement of Tin(IV) tert-butoxide

Safety Precautions: Tin(IV) tert-butoxide is moisture-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent hydrolysis.[10][11][12] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Glovebox or Schlenk line with an inert gas supply (e.g., nitrogen or argon)

-

Hermetically sealed TGA pans

-

Microbalance

-

Tin(IV) tert-butoxide (high purity)

-

Reference material with known vapor pressure (e.g., benzoic acid) for calibration (optional but recommended)

Experimental Workflow:

Caption: Hypothetical vapor pressure curve for tin(IV) tert-butoxide.

Clausius-Clapeyron Plot:

Caption: Hypothetical Clausius-Clapeyron plot for tin(IV) tert-butoxide.

From the slope of the Clausius-Clapeyron plot, the enthalpy of vaporization (ΔHvap) can be calculated, providing valuable thermodynamic data for process modeling and optimization.

Conclusion and Best Practices

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the vapor pressure curve for tin(IV) tert-butoxide. While direct experimental data for this specific compound is scarce, the outlined TGA-based methodology offers a robust and reliable approach for its characterization.

Key Takeaways for Researchers:

-

Vapor pressure is a critical parameter: It directly impacts the success and reproducibility of CVD and ALD processes.

-

Handle with care: Tin(IV) tert-butoxide is moisture-sensitive, and all handling should be performed under an inert atmosphere.

-

TGA is a powerful tool: It provides a relatively straightforward method for determining vapor pressure and enthalpy of vaporization.

-

Data modeling is essential: The Clausius-Clapeyron and Antoine equations are vital for interpreting and utilizing vapor pressure data.

By following the principles and protocols detailed in this guide, researchers and scientists can gain a deeper understanding of the vapor pressure behavior of tin(IV) tert-butoxide, enabling them to optimize their deposition processes and advance the development of novel tin oxide-based materials.

References

-

Bradley, D. C., & Swanwick, J. D. (1958). 19581 - Vapour Pressures of Metal Alkoxides. Part I. Journal of the Chemical Society (Resumed), 3207. [Link]

-

Bradley, D. C., & Swanwick, J. D. (1959). 350. Vapour Pressures of Metal Alkoxides. Part II.l - Zirconium Tetra-tert. -butoxide and -amyloxide. Journal of the Chemical Society (Resumed), 748. [Link]

-

Chen, Y., et al. (2018). Determination of the vapour pressure curves and vaporization enthalpies of hafnium alkoxides using thermogravimetric analysis. RSC Advances, 8(54), 30896-30903. [Link]

-

Siddiqi, S. A. (2007). Experimental Investigation Of Thermodynamic Properties Of Organometallic Compounds. University of Duisburg-Essen. [Link]

-

Atakan, B. (2023, March 21). Thermodynamics of CVD Precursors. University of Duisburg-Essen. [Link]

-

van der Sluis, P. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

-

Wikipedia. (2024, March 23). Thermogravimetric analysis. [Link]

-

Wikipedia. (2024, February 28). Antoine equation. [Link]

-

Giani, S., & Riesen, R. (n.d.). Vapor Pressure by TGA. Mettler-Toledo. [Link]

-

Barron, A. R. (2010, February 8). Determination of Sublimation Enthalpy and Vapor Pressure for Inorganic and Metal-Organic Compounds by Thermogravimetric Analysis. Connexions. [Link]

-

FILAB. (n.d.). Saturation vapor pressure measurement by TGA in the laboratory. [Link]

-

University of Manchester. (n.d.). Knudsen Effusion Mass Spectrometer. Centre for Atmospheric Science. [Link]

-

American Laboratory. (2009, January 1). Measuring the Heat of Evaporation by TGA/DSC. [Link]

-

Geerdink, D. (2008, April 12). Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

-

Mettler Toledo. (2013, April 18). User Com 38-TGA odreivanje tlaka para i entalpije isparavanja. [Link]

-

ResearchGate. (n.d.). Fig. 2 (a) TGA of compounds (1), (2), and (3). (b) Clausius-Clapeyron.... [Link]

-

Mass Spectrometry Instruments. (n.d.). Knudsen Effusion MS. [Link]

-

Booth, A. M., et al. (2009). Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low vol. Atmospheric Measurement Techniques, 2(2), 355-361. [Link]

-

My Engineering Tools. (n.d.). Antoine Equation Coefficient for pure substances. [Link]

-

The Electrochemical Society. (n.d.). Thermodynamic Activity Measurements with Knudsen Cell Mass Spectrometry. [Link]

-

MOCVD Precursor Encyclopedia. (n.d.). Ti(IV) ALKYLAMIDES. [Link]

-

CHEMIX. (n.d.). Clausius-Clapeyron Equation - Calculator and Plotter. [Link]

-

Christensen, J. J., & Smith, J. M. (1989). Antoine Coefficients for almost 700 Components. Hydrocarbon Processing, 68(10), 65-68. [Link]

-

Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]

-

Kaggle. (n.d.). Antoine Coefficients for Vapor Pressure. [Link]

-

Acree, W., & Chickos, J. S. (2010). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization and Fusion Enthalpies From 1880 to 2010. Journal of Physical and Chemical Reference Data, 39(4), 043101. [Link]

-

MBE-Komponenten. (n.d.). Vapor Pressure Data. [Link]

-

Agency for Toxic Substances and Disease Registry. (2005). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. [Link]

-

National Institute of Standards and Technology. (n.d.). High Temperature Vaporization Behavior of Oxides. I. Alkali Metal Binary Oxides. [Link]

-

ResearchGate. (n.d.). Structure and physical properties of aluminium alkoxides. Part IV: Vapor-pressures of aluminium isopropoxide. [Link]

-

Christoph, R., & Elvers, B. (Eds.). (2002). Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. [Link]

-

The Schlenk-Line Survival Guide. (n.d.). [Link]

Sources

- 1. Tin(IV) tert-butoxide 99.99+ trace metals 36809-75-3 [sigmaaldrich.com]

- 2. Thermodynamics of CVD Precursors [uni-due.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antoine equation - Wikipedia [en.wikipedia.org]

- 6. filab.fr [filab.fr]

- 7. stk-online.ch [stk-online.ch]

- 8. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. molan.wdfiles.com [molan.wdfiles.com]

- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]

- 12. chemistryviews.org [chemistryviews.org]

The Electronic Structure and Application Dynamics of Tin(IV) tert-Butoxide Complexes: A Comprehensive Technical Guide

Executive Summary Tin(IV) tert-butoxide ( Sn(OtBu)4 ) is a homoleptic organometallic complex that sits at the intersection of advanced materials science and catalytic chemistry. Unlike many metal alkoxides that form intractable polymeric networks, Sn(OtBu)4 maintains a strictly monomeric architecture. This whitepaper deconstructs the electronic and steric causality behind its unique geometry, details self-validating synthetic protocols, and explores its critical role as a precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for semiconductor fabrication and drug development catalysis.

Electronic Structure and Coordination Geometry

The chemical behavior of is fundamentally dictated by the electronic configuration of the central tin atom and the immense steric bulk of its ligands.

The d10 Core and Lewis Acidity

In the +4 oxidation state, tin possesses a [Kr]4d105s05p0 valence electron configuration[1]. Because the 5s and 5p orbitals are utilized in σ -bonding with the oxygen atoms of the alkoxide ligands, the 5d orbitals remain empty. This absence of valence electrons in the d-orbitals eliminates Crystal Field Stabilization Energy (CFSE) constraints, allowing the molecule's geometry to be dictated almost entirely by steric factors. Furthermore, the empty 5d orbitals allow the tin center to expand its coordination number by accepting non-bonding electron pairs from oxygen or nitrogen, rendering Sn(OtBu)4 an exceptionally potent Lewis acid catalyst for organic transformations[2].

Steric Causality: The Monomeric Imperative

In transition metal and main-group alkoxide chemistry, oxygen atoms frequently act as μ2

- or μ3 -bridges between metal centers, leading to oligomeric or polymeric structures (e.g., tin(IV) isopropoxide forms an edge-shared bi-octahedral dimer)[3]. However, the bulky tert-butyl groups ( −C(CH3)3 ) in Sn(OtBu)4 introduce severe steric hindrance that physically prevents adjacent tin atoms from approaching close enough to form oxygen bridges[4].

Consequently, Sn(OtBu)4 crystallizes in the monoclinic C2/c space group as a discrete monomer with a distorted tetrahedral geometry[3]. This lack of intermolecular bridging drastically reduces the lattice energy, imparting the complex with high volatility—a critical prerequisite for vapor-phase deposition techniques[5].

Caption: Electronic and steric causality driving Sn(OtBu)4 volatility.

Quantitative Data Summaries

To facilitate rapid comparison for process engineers and researchers, the physicochemical properties and deposition parameters of Sn(OtBu)4 are summarized below.

Table 1: Physicochemical and Crystallographic Properties | Property | Value | Source | | :--- | :--- | :--- | | Chemical Formula | C16H36O4Sn | 1[1] | | Oxidation State | Sn(IV), 4d10 core | 1[1] | | Crystal System | Monoclinic (Space Group C2/c) | 3[3] | | Unit Cell Parameters | a = 17.382 Å, b = 8.742 Å, c = 15.518 Å | 3[3] | | Coordination Geometry | Distorted Tetrahedral | 3[3] |

Table 2: ALD/CVD Deposition Parameters for SnO2 Thin Films | Parameter | Value | Source | | :--- | :--- | :--- | | Precursor Volatilization Temp. | 30–45 °C | 6[6] | | Base Pressure | 10−5 to 10−3 mbar | 6[6] | | ALD Temperature Window | 140–200 °C | 7[7] | | Resulting Film Bandgap | ~3.6 eV (n-type semiconductor) | 8[8] |

Experimental Protocols: Synthesis and Deposition

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a diagnostic check to confirm the mechanistic pathway.

Protocol A: Anhydrous Salt Metathesis Synthesis of Sn(OtBu)4

Objective: Synthesize homoleptic tin(IV) tert-butoxide while preventing the formation of μ -oxo bridged oligomers caused by moisture[7]. Causality: The direct synthesis relies on the nucleophilic substitution of chloride ligands by tert-butoxide anions. Because tin(IV) alkoxides are highly susceptible to hydrolysis, rigorous Schlenk line techniques are mandatory to prevent the formation of insoluble tin oxoclusters[2].

-

Preparation: Flame-dry a two-neck Schlenk flask under dynamic vacuum and backfill with ultra-high purity Argon.

-

Reagent Loading: Dissolve 4.0 equivalents of anhydrous lithium tert-butoxide ( LiOtBu ) in anhydrous hexanes.

-

Addition: Cool the reaction vessel to -78 °C. Slowly add 1.0 equivalent of SnCl4 dropwise. Causality: The metathesis reaction is highly exothermic; cryogenic temperatures prevent localized thermal degradation and side reactions[2].

-

Metathesis & Validation: Allow the mixture to warm to room temperature over 4 hours. Self-Validation: The immediate precipitation of a white solid (LiCl) visually confirms the progress of the ligand exchange[2].

-

Filtration: Filter the suspension through a dry Celite pad under an inert atmosphere to remove the alkali metal chloride byproduct.

-

Isolation & Diagnostic Purification: Remove the solvent under reduced pressure. Subject the crude residue to vacuum sublimation at 40–45 °C (0.1 mbar). Self-Validation: Successful sublimation isolates the pure monomeric Sn(OtBu)4 . Any non-volatile residue indicates the presence of polymeric hydrolysis products, validating the integrity of the anhydrous workflow[2].

Protocol B: Atomic Layer Deposition (ALD) of SnO2 Thin Films

Objective: Fabricate conformal, n-type SnO2 semiconductor films for optoelectronics and gas sensors.

-

Precursor Delivery: Heat the Sn(OtBu)4 bubbler to 35 °C to generate sufficient vapor pressure[6].

-

Pulse 1 (Chemisorption): Pulse the precursor into the ALD chamber for 2 seconds. The monomeric molecules chemisorb onto the hydroxylated substrate surface.

-

Purge 1: Purge with Argon for 5 seconds to remove unreacted precursor and steric byproducts.

-

Pulse 2 (Oxidation/Hydrolysis): Pulse water vapor or ozone for 2 seconds. Causality: The co-reactant cleaves the remaining Sn-O-tBu bonds via hydrolysis, forming Sn-OH bonds and releasing volatile tert-butanol[9].

-

Purge 2: Purge with Argon for 5 seconds.

-

Cycle Repetition: Repeat the sequence to achieve the desired SnO2 film thickness. The self-limiting nature of the surface reactions ensures atomic-level thickness control[7].

Caption: Step-by-step ALD/CVD workflow for SnO2 thin film deposition.

Catalytic Applications in Drug Development and Materials Science

Beyond thin films, the unique electronic structure of Sn(OtBu)4 makes it a highly sought-after catalyst. In pharmaceutical synthesis and drug development, the compound acts as a precursor for free radical reactions used in synthesizing complex organic molecules[5]. Furthermore, its Lewis acidity drives the synthesis of tin-based zeolites and metallosilicate catalysts, which are extensively used in esterification and transesterification reactions[5]. The bulky tert-butoxide ligands ensure that the tin center remains soluble in organic solvents, allowing for highly homogeneous, molecular-level catalytic interactions[2].

Sources

- 1. CAS 36809-75-3: Tin(IV) tert-butoxide | CymitQuimica [cymitquimica.com]

- 2. Tin(IV)tert-butoxide | 36809-75-3 | Benchchem [benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 5. prochemonline.com [prochemonline.com]

- 6. mod_repudiator [db-thueringen.de]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. US10228618B2 - Organotin oxide hydroxide patterning compositions, precursors, and patterning - Google Patents [patents.google.com]

Decomposition Pathways of Tin(IV) tert-Butoxide: Mechanistic Insights and Applications in Advanced Materials Synthesis

Abstract Tin(IV) tert-butoxide, Sn(OtBu)4 , has emerged as a premier single-source precursor (SSP) for the deposition of high-purity tin dioxide ( SnO2 ) thin films and nanostructures. This whitepaper provides an in-depth mechanistic analysis of its thermal decomposition pathways, emphasizing the causality behind its exceptional volatility and clean elimination profile. By dissecting the β -hydride elimination mechanism and providing self-validating experimental workflows, this guide equips materials scientists and chemical engineers with the foundational logic required to optimize chemical vapor deposition (CVD) and extreme ultraviolet (EUV) lithography processes.

Molecular Architecture and the Causality of Volatility

The utility of Sn(OtBu)4 is fundamentally rooted in its molecular geometry. Unlike methoxide or ethoxide ligands, which often lead to polymeric networks via oxygen bridging, the bulky tert-butyl groups ( −C(CH3)3 ) sterically encapsulate the highly electrophilic Sn(IV) center.

Causality of Selection: This steric shielding prevents nucleophilic attack by adjacent molecules, effectively suppressing intermolecular cross-linking. As a result, Sn(OtBu)4 remains strictly monomeric in the condensed phase. This monomeric nature is the direct cause of its high vapor pressure, allowing the precursor to be volatilized at near-ambient temperatures (30–35 °C) under reduced pressure[1]. This low thermal budget for vaporization prevents premature precursor degradation in the delivery lines—a common failure point when using less sterically hindered alkoxides.

Mechanistic Pathways of Thermal Decomposition

The thermal decomposition of Sn(OtBu)4 is characterized by a highly efficient, low-temperature elimination pathway that avoids the generation of reactive free radicals[2].

When subjected to thermal stress (typically >250 °C), the precursor undergoes β -hydride elimination . The hydrogen atom located on the β -carbon of the tert-butyl group interacts with the oxygen atom (or directly with the metal center) via a concerted cyclic transition state. This interaction induces the cleavage of the C-O bond, yielding isobutylene (a volatile alkene) and a transient tin-hydroxide ( Sn-OH ) intermediate[3].

Subsequent condensation of these hydroxyl groups releases water and tert-butanol , driving the cross-linking of the tin centers and the densification of the matrix into crystalline SnO2 [4].

Causality of Purity: Because this pathway proceeds via a concerted mechanism rather than homolytic bond cleavage, it avoids the formation of carbon-centric radicals. All primary byproducts (isobutylene, tert-butanol, and water) are highly volatile and easily evacuated from the reaction zone. This mechanistic reality is the direct cause of the exceptionally low carbon contamination (<1 at.%) observed in films grown from Sn(OtBu)4 [3].

Fig 1: Thermal decomposition pathway of Sn(OtBu)4 via β-hydride elimination to form SnO2.

Quantitative Precursor Comparison

To contextualize the advantages of Sn(OtBu)4 , the following table summarizes the decomposition metrics of common tin precursors used in vapor-phase deposition.

| Precursor | Vaporization Temp (°C) | Primary Decomposition Pathway | Major Volatile Byproducts | Typical Film Carbon Contamination |

| Sn(OtBu)4 | 30–35 | β -Hydride Elimination | Isobutylene, tert-Butanol | < 1 at.% |

| Sn(acac)2Cl2 | 280 | Thermal Oxidation | CO2 , H2O , HCl | 2–5 at.% |

| SnCl4 | 20 | Hydrolysis (requires H2O ) | HCl | N/A (Halogen contamination) |

| Sn(OiPr)4 | 60–80 | Alkoxolation / Condensation | Propene, Isopropanol | 1–3 at.% |

Self-Validating Experimental Protocol: MOCVD of SnO2

The following protocol details the Metal-Organic Chemical Vapor Deposition (MOCVD) of SnO2 thin films. It is engineered as a self-validating system , ensuring that the thermodynamic assumptions of the β -hydride elimination pathway are continuously verified during and after the deposition process.

Step-by-Step Methodology

-

Precursor Vaporization: Load Sn(OtBu)4 into a stainless-steel bubbler. Heat the reservoir to 35 °C under a dynamic vacuum ( 10−3 mbar).

-

Causality: 35 °C provides sufficient vapor pressure for a steady mass flux without inducing premature thermal degradation within the reservoir[1].

-

-

Carrier Transport: Utilize high-purity Argon (99.999%) as the carrier gas. Heat all downstream delivery lines to 50 °C.

-

Causality: Maintaining a positive thermal gradient between the bubbler and the reactor prevents precursor condensation in the lines, ensuring uniform film growth.

-

-

Substrate Adsorption & Pyrolysis: Heat the Si(100) substrate to a target temperature of 450–600 °C.

-

Causality: Temperatures above 400 °C provide the requisite activation energy to drive the β -hydride elimination pathway to absolute completion, preventing the trapping of unreacted alkoxide ligands in the growing film.

-

-

In-Situ Mechanistic Validation (Critical Step): Couple the reactor exhaust to a Quadrupole Mass Spectrometer (QMS). Continuously monitor the exhaust for m/z = 56 (isobutylene) and m/z = 74 (tert-butanol).

-

Causality: The real-time detection of these specific volatile fragments validates that the single-source decomposition pathway is actively proceeding as theorized. It proves that carbon is being successfully evacuated from the system rather than depositing into the film matrix[3].

-

-

Post-Deposition Densification & Verification: Anneal the as-deposited film at 500 °C in an O2 atmosphere for 1 hour. Perform X-ray Photoelectron Spectroscopy (XPS) on the final film.

-

Causality: Annealing eliminates residual oxygen vacancies. XPS validation of the Sn 3d5/2 peak at 486.6 eV confirms the Sn(IV) oxidation state, while the absence of a C 1s signal at 284.8 eV serves as the final validation of clean ligand elimination.

-

Fig 2: Self-validating MOCVD workflow for SnO2 thin film deposition using Sn(OtBu)4.

Advanced Applications Driven by Clean Decomposition

The predictable and clean decomposition of Sn(OtBu)4 enables its use in highly sensitive, next-generation technologies:

-

EUV Lithography Photoresists: In extreme ultraviolet (EUV) lithography, tin-alkoxides are utilized as high-resolution photoresists. EUV exposure directly cleaves the Sn-C or Sn-O bonds, triggering localized β -hydride elimination. The resulting reactive metal-H bonds rapidly react with neighboring hydroxyls, causing localized cross-linking and densification. This creates a stark chemical contrast between exposed and unexposed regions, enabling sub-10 nm patterning[5].

-

High-Sensitivity Gas Sensors: SnO2 nanocrystals synthesized via the thermal decomposition of Sn(OtBu)4 exhibit pristine, carbon-free surfaces. This clean surface is critical for the pre-adsorption of atmospheric O2 . The adsorbed oxygen maximizes the electron depletion layer on the semiconductor surface, drastically enhancing the material's electrical response and sensitivity to reducing gases like CO or H2 [6].

Sources

Comprehensive Technical Guide: Tin(IV) tert-Butoxide in Advanced Materials and Catalysis

Executive Summary & Registry Clarification

Tin(IV) tert-butoxide (Tetrakis(tert-butoxy)tin) is a highly reactive, volatile organotin compound utilized extensively as a precursor in Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD), and as a specialized catalyst in complex organic synthesis.

Note on Nomenclature: While occasionally queried under the unassigned or typographical identifier CAS 3656-04-6 , the globally recognized Chemical Abstracts Service registry number for Tin(IV) tert-butoxide is CAS 36809-75-3 [1][2]. This whitepaper utilizes the standardized registry data to ensure absolute scientific integrity regarding its material safety and physicochemical profiling.

Physicochemical Dynamics & Steric Causality

To effectively utilize Sn(OtBu)₄, one must understand the causality behind its physical state. Unlike smaller tin alkoxides (such as tin methoxide) which form rigid, high-melting polymeric networks via oxygen-bridging, the bulky tert-butyl groups in Sn(OtBu)₄ sterically shield the central Sn(IV) atom. This steric hindrance prevents oligomerization, locking the molecule into a monomeric state.

This structural causality is the direct reason Sn(OtBu)₄ exhibits the high vapor pressure necessary for gas-phase deposition, despite its relatively high molecular weight.

Quantitative Physicochemical Profile

| Property | Value | Causality / Operational Significance |

| Molecular Formula | C₁₆H₃₆O₄Sn | Tetradentate alkoxide structure; highly moisture sensitive. |

| Molecular Weight | 411.16 g/mol | High mass, yet volatile due to steric shielding preventing polymerization. |

| Melting Point | 40 - 44 °C | Solid at room temperature; requires heated bubblers (50-60 °C) for ALD[3]. |

| Purity Standard | ≥99.99% (trace metals) | Critical for preventing charge-carrier trapping in semiconductor applications. |

| Transport Class | UN3146 (Class 6.1) | Toxic solid classification dictates stringent shipping and receiving protocols[4]. |

Material Safety Data (SDS) & Hazard Mitigation

As a Senior Application Scientist, I emphasize that safety protocols cannot be rote memorization; they must be grounded in chemical mechanism. The primary hazard of Sn(OtBu)₄ stems from its extreme oxophilicity. The Sn-O-C linkage is highly susceptible to nucleophilic attack by ambient water. Upon exposure to humidity, the compound undergoes rapid exothermic hydrolysis, releasing volatile tert-butanol (tBuOH) and forming particulate tin oxides/hydroxides.

GHS Classification & Mechanistic Hazards

-

H302 + H312 (Harmful if swallowed or in contact with skin): Lipophilic tert-butyl groups allow rapid dermal penetration before hydrolysis occurs[5].

-

H315 & H319 (Causes skin/serious eye irritation): Localized hydrolysis on mucosal membranes releases tBuOH, causing immediate chemical burns and osmotic stress[1].

-

H331 (Toxic if inhaled) & H335 (Respiratory irritation): Inhalation of vapors results in instantaneous hydrolysis within the respiratory tract, depositing insoluble SnO₂ deep in the alveoli and releasing irritating alcohols[1][5].

Handling Workflow Validation

To prevent degradation and exposure, handling must occur within a strictly controlled inert environment (Argon or N₂, <1 ppm H₂O/O₂).

Workflow for the safe handling and reactor integration of moisture-sensitive Sn(OtBu)4.

Applications in Drug Discovery & Catalysis

For drug development professionals, Sn(OtBu)₄ is not merely a materials science precursor. It plays a critical role in radical chemistry and complex Active Pharmaceutical Ingredient (API) synthesis. It acts as a precursor for free radical reactions and as a highly dispersed Lewis acid catalyst in metallosilicate zeolites[4].

In pharmaceutical manufacturing, Sn(OtBu)₄ catalyzes transesterification and esterification reactions with high atom economy. Its steric bulk prevents unwanted side-reactions (such as etherification) that are common with smaller Lewis acid catalysts, ensuring high enantiomeric or diastereomeric excess in targeted drug molecules.

Experimental Protocol: Self-Validating ALD of SnO₂

The following protocol details the synthesis of Tin Dioxide (SnO₂) thin films using Sn(OtBu)₄. To ensure trustworthiness, this protocol integrates an in-situ Quartz Crystal Microbalance (QCM) as a self-validating system to confirm true ALD growth versus parasitic CVD.

Step-by-Step Methodology

-

Precursor Preparation: Inside an Ar-filled glovebox, load 5.0 g of Sn(OtBu)₄ into a stainless-steel bubbler. Seal the bubbler and integrate it into the ALD delivery line.

-

Thermal Equilibration: Heat the precursor bubbler to 55 °C to generate sufficient vapor pressure. Heat the delivery lines to 70 °C to prevent downstream condensation. Set the substrate reaction chamber to 120 °C.

-

Substrate Hydroxylation: Expose the silicon substrate to a 30-second ozone (O₃) pulse to ensure a densely hydroxylated (-OH) starting surface.

-

The ALD Cycle:

-

Step A (Pulse): Inject Sn(OtBu)₄ vapor for 1.5 seconds. The precursor reacts with surface -OH groups, releasing tBuOH.

-

Step B (Purge): Flow N₂ for 5.0 seconds to remove unreacted precursor and tBuOH.

-

Step C (Co-reactant): Pulse H₂O vapor for 0.2 seconds to hydrolyze the remaining tert-butoxy ligands, regenerating the -OH surface.

-

Step D (Purge): Flow N₂ for 5.0 seconds.

-

-

Self-Validation Step (QCM Monitoring): Monitor the mass gain per cycle (GPC). A true, self-limiting ALD process will show a discrete, stepwise mass increase that plateaus during the purge phases. Causality Check: If the QCM shows a continuous upward slope during Step A, the precursor is undergoing thermal decomposition (CVD regime). If this occurs, immediately lower the reactor temperature by 10 °C.

Self-limiting Atomic Layer Deposition (ALD) cycle mechanism for SnO2 using Sn(OtBu)4.

References

- Title: Tin (IV) t-Butoxide - Versatile Precursor for Coatings & Catalysis (Safety Data Sheet & Technical Profile)